molecular formula C17H15N5O3S2 B2517361 3-(2-methoxyethyl)-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1223757-87-6

3-(2-methoxyethyl)-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2517361
CAS No.: 1223757-87-6
M. Wt: 401.46
InChI Key: DBBAUOXXGPBSQR-UHFFFAOYSA-N
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Description

The compound 3-(2-methoxyethyl)-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4-one core. Key structural features include:

  • Position 3: A 2-methoxyethyl group, introducing polarity via the ether oxygen.
  • Position 2: A sulfanyl (-S-) linker connecting the core to a pyridyl-substituted 1,2,4-oxadiazole moiety.

While direct pharmacological data for this compound are unavailable in the provided evidence, analogs with similar frameworks (e.g., thieno-pyrimidinones and pyrido-pyrimidinones) are associated with diverse biological activities, including kinase inhibition and antimicrobial effects . Its synthesis likely follows routes analogous to those described for structurally related compounds, such as nucleophilic substitution or cyclization reactions involving sulfanyl-linked precursors .

Properties

IUPAC Name

3-(2-methoxyethyl)-2-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S2/c1-24-8-7-22-16(23)14-11(5-9-26-14)19-17(22)27-10-13-20-15(21-25-13)12-4-2-3-6-18-12/h2-6,9H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBAUOXXGPBSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-methoxyethyl)-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Thieno[3,2-d]pyrimidin-4-one : A fused heterocyclic system known for various biological activities.
  • Oxadiazole ring : Recognized for its role in enhancing pharmacological properties.
  • Pyridine moiety : Often contributes to the compound's interaction with biological targets.

The molecular formula is C15H19N5O2SC_{15}H_{19}N_5O_2S, and it exhibits notable features such as solubility in organic solvents and stability under physiological conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies demonstrated that derivatives containing oxadiazole exhibited significant cytotoxicity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines with IC50_{50} values ranging from 0.12 to 2.78 µM .
Cell LineIC50_{50} (µM)Reference
MCF-70.65
CEM-130.48
HCT-1161.54

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : Flow cytometry assays indicated that the compound triggers apoptosis in cancer cells through caspase activation .
  • Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in MCF-7 cells, suggesting a disruption in cell cycle progression .

Antimicrobial Activity

In addition to its anticancer properties, the compound's biological activity extends to antimicrobial effects. Research indicates that oxadiazole derivatives possess antibacterial properties against Mycobacterium tuberculosis (Mtb). For example:

  • Compound derivatives demonstrated MIC values as low as 0.25 µg/mL against resistant strains of Mtb .

Case Studies and Research Findings

Several studies have focused on synthesizing and characterizing similar compounds to explore their biological activities further:

  • Upare et al. (2019) synthesized various oxadiazole derivatives and assessed their anti-tubercular activity, revealing promising results against resistant strains of Mtb .
  • MDPI Review (2020) provided a comprehensive overview of 1,2,4-oxadiazole derivatives, emphasizing their significant cytotoxic effects on multiple cancer cell lines and potential as therapeutic agents .

Comparison with Similar Compounds

Key Observations:

Core Isomerism: The thieno[3,2-d]pyrimidin-4-one core (target compound) differs from thieno[2,3-d]pyrimidin-4-one () in ring fusion positions, altering molecular geometry and electronic distribution. This may influence binding to biological targets .

Sulfanylidene () represents a thione group, which may increase electrophilicity compared to the sulfanyl (-S-) linker in the target compound.

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